molecular formula C8H16N2O3 B8285339 (S)-2-(2-Aminoacetamido)-3,3-dimethylbutanoic acid

(S)-2-(2-Aminoacetamido)-3,3-dimethylbutanoic acid

Cat. No.: B8285339
M. Wt: 188.22 g/mol
InChI Key: YUZFRZHDCMUDKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-(2-Aminoacetamido)-3,3-dimethylbutanoic acid is a derivative of leucine, an essential amino acid This compound is known for its unique structure, which includes an aminoacetyl group attached to the amino acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-(2-Aminoacetamido)-3,3-dimethylbutanoic acid typically involves the reaction of leucine with aminoacetyl chloride under controlled conditions. The reaction is carried out in an aqueous medium with a suitable base to neutralize the hydrochloric acid formed during the reaction. The product is then purified using techniques such as recrystallization or chromatography.

Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification methods are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: (S)-2-(2-Aminoacetamido)-3,3-dimethylbutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino and carboxyl groups in the compound can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Amines or alcohols in the presence of a catalyst.

Major Products Formed:

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted amino or carboxyl derivatives.

Scientific Research Applications

(S)-2-(2-Aminoacetamido)-3,3-dimethylbutanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its role in protein synthesis and metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of pharmaceuticals and as a precursor in the synthesis of bioactive compounds.

Mechanism of Action

The mechanism of action of (S)-2-(2-Aminoacetamido)-3,3-dimethylbutanoic acid involves its interaction with specific molecular targets in the body. It can act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical pathways. The compound may also interact with cellular receptors, modulating signal transduction processes and exerting its biological effects.

Comparison with Similar Compounds

    2-Amino-3,3-dimethylbutanoic acid: A simpler derivative of leucine without the aminoacetyl group.

    N-Glycylglycine: Another amino acid derivative with a similar structure but different functional groups.

Uniqueness: (S)-2-(2-Aminoacetamido)-3,3-dimethylbutanoic acid is unique due to the presence of the aminoacetyl group, which imparts distinct chemical and biological properties. This structural feature allows it to participate in specific reactions and interactions that are not possible with simpler derivatives.

Properties

Molecular Formula

C8H16N2O3

Molecular Weight

188.22 g/mol

IUPAC Name

2-[(2-aminoacetyl)amino]-3,3-dimethylbutanoic acid

InChI

InChI=1S/C8H16N2O3/c1-8(2,3)6(7(12)13)10-5(11)4-9/h6H,4,9H2,1-3H3,(H,10,11)(H,12,13)

InChI Key

YUZFRZHDCMUDKG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(C(=O)O)NC(=O)CN

Origin of Product

United States

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